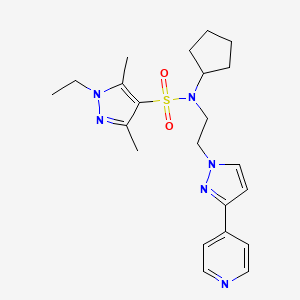

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

CAS No.: 2034414-18-9

Cat. No.: VC7754132

Molecular Formula: C22H30N6O2S

Molecular Weight: 442.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034414-18-9 |

|---|---|

| Molecular Formula | C22H30N6O2S |

| Molecular Weight | 442.58 |

| IUPAC Name | N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3 |

| Standard InChI Key | DSGGZQHXVCZTQJ-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1H-pyrazole-4-sulfonamide backbone with multiple substituents:

-

N-cyclopentyl group: Attached to the sulfonamide nitrogen, this lipophilic moiety may enhance membrane permeability .

-

1-Ethyl and 3,5-dimethyl groups: These alkyl substitutions on the pyrazole ring influence electronic properties and steric interactions with biological targets .

-

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl) chain: The ethyl spacer connects a pyridin-4-yl-substituted pyrazole, introducing hydrogen-bonding capabilities and aromatic stacking potential .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₂N₈O₂S |

| Molecular Weight | 496.62 g/mol |

| IUPAC Name | N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-yl-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide |

| SMILES | CC1=NN(C=C1S(=O)(=O)N(C2CCCC2)CCN3C=C(C=N3)C4=CC=NC=C4)C(C)C |

The pyridin-4-yl group’s para-substitution may enhance interactions with kinase ATP-binding pockets, as observed in related pyridine derivatives .

Synthesis and Chemical Characterization

Synthetic Pathways

While no explicit synthesis is documented for this compound, analogous pyrazole sulfonamides are typically prepared via:

-

Sulfonylation: Reacting a pyrazole-4-sulfonyl chloride with an amine. For example, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is synthesized using cyclopentylamine and pyrazole sulfonyl chloride.

-

N-Alkylation: Introducing the ethyl group at the pyrazole N1 position via alkyl halides or Mitsunobu conditions .

-

Coupling Reactions: The pyridinylpyrazole ethyl chain is likely attached through nucleophilic substitution or Cu-catalyzed click chemistry .

Analytical Validation

Key characterization methods include:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Methyl groups typically resonate at δ 1.2–2.5 ppm, while pyridinyl protons appear as multiplet signals near δ 7.5–8.5 ppm .

-

Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 497.22) .

-

X-ray Crystallography: Resolves stereoelectronic effects of the cyclopentyl and pyridinyl groups, though data for this compound remain unpublished .

| Compound | GI₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|

| MR-S1-1 | 1.7 | U937 | |

| MR-S1-13 | 3.33 | U937 | |

| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine | 12.4 | RAW264.7 |

Anti-Inflammatory Properties

Sulfonamides bearing pyridine rings demonstrate NO and PGE₂ inhibition. In LPS-induced macrophages, ethyl sulfonamide derivatives reduced NO production by 40–60% at 10 μM . The target compound’s pyridin-4-yl group could modulate NF-κB or COX-2 pathways, warranting cytokine profiling.

Structure-Activity Relationship (SAR) Considerations

Role of Substituents

-

Pyrazole Methyl Groups: 3,5-Dimethyl substitution enhances planarity and target affinity, as seen in MR-S1-1 (GI₅₀ = 1.7 μM vs. >200 μM for non-methylated analogues) .

-

N-Cyclopentyl Group: Cycloalkyl groups improve metabolic stability compared to linear chains .

-

Pyridin-4-yl Moiety: Para-substituted pyridines exhibit stronger kinase inhibition than ortho/meta isomers due to optimal hydrogen bonding .

Electronic and Steric Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume